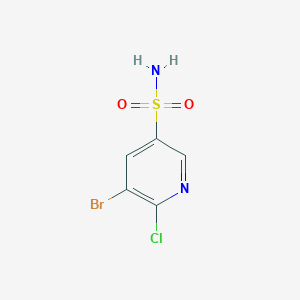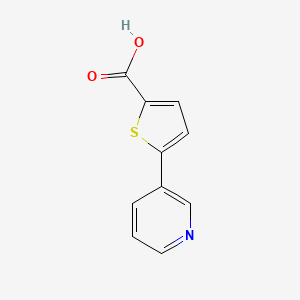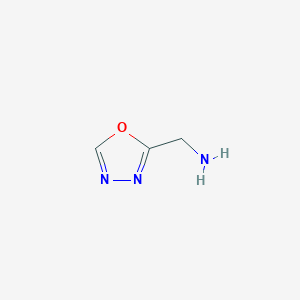
methyl 5,6-dimethoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate: is a chemical compound with the molecular formula C12H13NO4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Mechanism of Action
Target of Action
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity
Result of Action
Indole derivatives are known for their wide range of biological activities, including potential antimitotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting tricyclic indole is obtained in good yield .
Industrial Production Methods: the Fischer indole synthesis remains a common approach for synthesizing indole derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is used as a precursor in the synthesis of various indole derivatives. These derivatives are important in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the biological activities of indole derivatives. It has shown potential in antiviral, anti-inflammatory, and anticancer activities .
Medicine: this compound is investigated for its potential therapeutic applications. It is a precursor for the synthesis of compounds with possible antimitotic properties, which are important in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the development of new drugs and agricultural products .
Comparison with Similar Compounds
- Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
- 6-Methoxy-2-methyl-1H-indole
- 5,6-Dimethoxyindole
- (6-Methoxy-1H-indol-3-yl)methanamine
Comparison: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring. This substitution pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-5-7-4-9(12(14)17-3)13-8(7)6-11(10)16-2/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKSKZNFJUHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406443 | |
| Record name | methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28059-24-7 | |
| Record name | methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate and how was it determined?
A1: [] this compound is nearly planar with the largest deviation from the indole ring plane being 0.120 Å for two methoxy carbon atoms. This planarity is attributed to the molecule's conjugated system. Additionally, pairs of molecules are linked via N—H⋯O hydrogen bonds and exhibit π-stacking interactions between indole rings with a separation of 3.39 Å []. These structural features were determined using X-ray crystallography.
Q2: How was computational chemistry used to study this compound?
A2: [] Density functional theory (DFT) employing the B3LYP functional and 6-311G(D,P) basis set was used to optimize the structure and calculate vibrational frequencies and intensities. This allowed for simulation of the infrared spectrum, which showed excellent agreement with experimental data []. The potential energy distribution (PED) of vibrational modes, calculated using the scaled quantum mechanics (SQM) method, helped assign the vibrational modes []. Natural Bond Orbital (NBO) analysis was employed to investigate the molecule's stability, hyperconjugative interactions, and charge delocalization. Additionally, the HOMO-LUMO energy gap was calculated to understand its electronic properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















